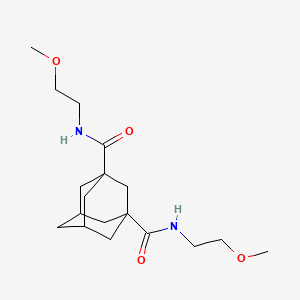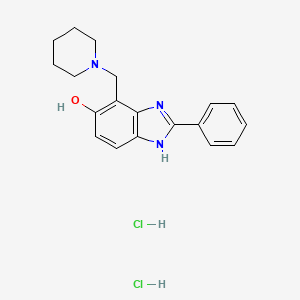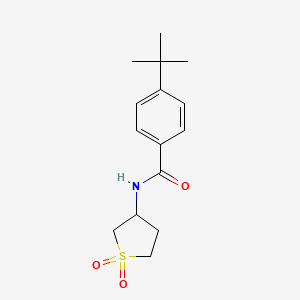
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that has been found in various plant species such as Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been studied extensively for its pharmacological properties and potential therapeutic applications.
作用機序
Harmine has been found to act on various molecular targets in the body, including monoamine oxidase (MAO), protein kinases, and DNA. Harmine is a potent inhibitor of MAO-A, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Harmine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body from oxidative stress.
実験室実験の利点と制限
Harmine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Harmine is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Harmine is also a potent inhibitor of MAO-A, which can lead to potential drug interactions.
将来の方向性
Harmine has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Harmine has also been found to exhibit anti-cancer properties and may have potential applications in cancer research. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop novel therapeutic agents based on 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
合成法
Harmine can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from plants using solvents such as ethanol, methanol, or chloroform. Chemical synthesis involves the reaction of harmaline with various reagents such as acetic anhydride, phosphorous oxychloride, or sulfuric acid.
科学的研究の応用
Harmine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Harmine has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-2-9-18-16(6-1)7-5-8-17(18)14-24-13-12-20-19-10-3-4-11-21(19)23-22(20)15-24/h1-11,23H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHTYVMXTUMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)

![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)

![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)
